3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate
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Overview
Description
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate is an organic compound belonging to the class of dialkyl ethersThis compound is characterized by its multiple ether linkages and terminal hydroxyl groups, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate typically involves the reaction of hexaethylene glycol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: Utilized in the production of polymers and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate involves its ability to interact with various molecular targets through its ether linkages and hydroxyl groups. These interactions can lead to the stabilization of biomolecules, enhancement of solubility, and facilitation of drug delivery. The compound can form hydrogen bonds and van der Waals interactions with target molecules, thereby influencing their behavior and activity .
Comparison with Similar Compounds
Similar Compounds
Hexaethylene glycol: Similar structure but lacks the methanesulfonate groups.
Polyethylene glycol (PEG): A polymer with similar ether linkages but varying chain lengths.
Tetraethylene glycol: Shorter chain length with similar functional groups
Uniqueness
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, dimethanesulfonate is unique due to its specific combination of ether linkages and methanesulfonate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
109789-40-4 |
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Molecular Formula |
C14H30O11S2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C14H30O11S2/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3 |
InChI Key |
JOECUAAPEWVDEO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCOCCOCCOCCO)O |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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